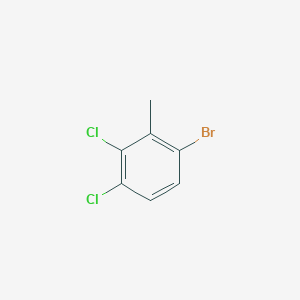
6-Bromo-2,3-dichlorotoluene
Vue d'ensemble
Description
6-Bromo-2,3-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.92 g/mol . It has gained significant attention in the scientific community due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dichlorotoluene has been studied using various spectroscopic techniques. The optimized molecular geometry, vibrational frequencies, and atomic charges in the ground state are calculated using Hartree Fock (HF) and Density Functional Theory (DFT)/B3LYP with the standard 6-31++G (d,p) basis set .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2,3-dichlorotoluene are not available, similar compounds have been involved in various reactions. For instance, a quinolone derivative holding a tosyl group was synthesized via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorotoluene has a molecular weight of 239.92 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Applications De Recherche Scientifique
Application 1: Photocatalytic Oxidative Bromination
- Summary of the Application: This application involves the photocatalytic oxidative bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor . This process is considered green and safe for the synthesis of benzyl bromides .
- Methods of Application: The reaction involves selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . The reaction parameters were optimized .
- Results or Outcomes: The conversion of DCT reached up to 98.1% with a DCBB yield of 91.4% under the optimal reaction conditions .
Application 2: Isomerization and Redistribution
- Summary of the Application: This application involves the isomerization and redistribution reactions of 2,5-dichlorotoluene (2,5-DCT) over Lewis acidic AlCl3 catalyst .
- Methods of Application: The reactions were investigated at the reaction temperatures ranging from 392.15 K to 452.15 K . 2,6- (3,5-, 2,4-, 3,4-, and 2,3-) Dichlorotoluenes (DCT) with the yields of ca. 5.6%, 9.6%, 16.2%, 3.3%, and 2.3% were formed via the isomerization reactions at equilibrium .
- Results or Outcomes: Chlorobenzene (CB), dichlorobenzene (DCB), and dichloroxylene (DCX) with the yields of ca. 0.5%, 19.2%, and 20.4% were formed via the redistribution reactions . Valuable chlorinated aromatics, DCT, DCB, and CB, with a high total yield of ca. 57% were formed via the catalytic isomerization and redistribution of 2,5-DCT .
Safety And Hazards
While specific safety data for 6-Bromo-2,3-dichlorotoluene is not available, similar compounds are known to pose hazards. For instance, 2,6-Dichlorobenzyl bromide is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
Propriétés
IUPAC Name |
1-bromo-3,4-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIGXVAVWLNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281424 | |
| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorotoluene | |
CAS RN |
1805023-65-7 | |
| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3,4-dichloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




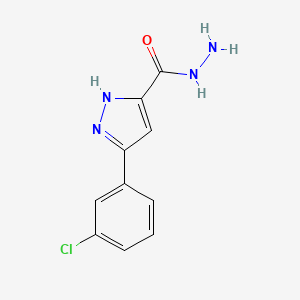
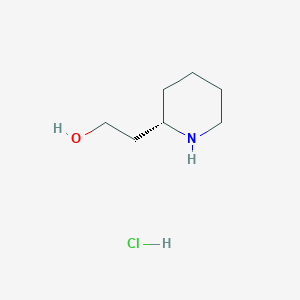


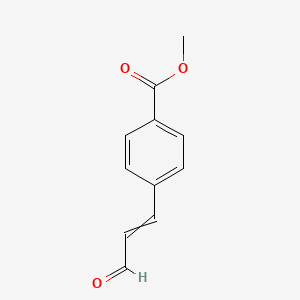

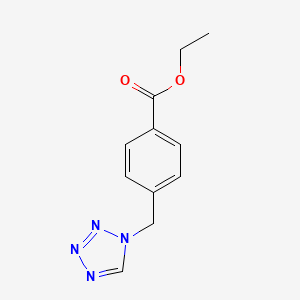
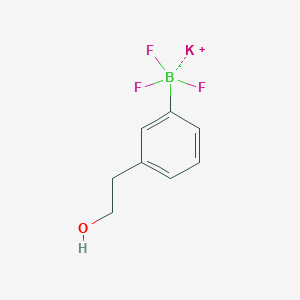

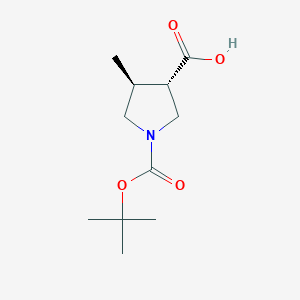
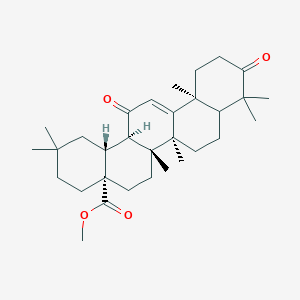
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)